molecular formula C18H28O2Rh2-2 B13729276 Bis(1,5-cyclooctadiene)dimethoxydirhodium

Bis(1,5-cyclooctadiene)dimethoxydirhodium

Cat. No.: B13729276
M. Wt: 482.2 g/mol
InChI Key: QCLIAPWXUADNTR-KZXGFQSYSA-N
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Description

Bis(1,5-cyclooctadiene)dimethoxydirhodium is a complex organometallic compound with the molecular formula C18H30O2Rh2. This compound is known for its unique structure, where two rhodium atoms are coordinated with two 1,5-cyclooctadiene ligands and two methoxy groups. It is widely used in various fields of chemistry due to its catalytic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,5-cyclooctadiene)dimethoxydirhodium typically involves the reaction of rhodium chloride with 1,5-cyclooctadiene in the presence of a methanol solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or other purification techniques to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(1,5-cyclooctadiene)dimethoxydirhodium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, phosphines, and other nucleophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and methanol are commonly used.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with halides can yield rhodium halide complexes, while reactions with phosphines can produce rhodium-phosphine complexes .

Scientific Research Applications

Bis(1,5-cyclooctadiene)dimethoxydirhodium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(1,5-cyclooctadiene)dimethoxydirhodium involves the coordination of the rhodium centers with substrates, facilitating various catalytic processes. The 1,5-cyclooctadiene ligands provide stability to the complex, while the methoxy groups can participate in ligand exchange reactions. The rhodium centers act as active sites for catalytic transformations, enabling the activation and conversion of substrates through oxidative addition, reductive elimination, and other catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(1,5-cyclooctadiene)dimethoxydirhodium is unique due to its specific combination of rhodium centers, 1,5-cyclooctadiene ligands, and methoxy groups. This combination imparts distinct catalytic properties and reactivity, making it valuable in various chemical processes. Its ability to undergo ligand exchange and participate in diverse catalytic cycles sets it apart from similar compounds .

Properties

Molecular Formula

C18H28O2Rh2-2

Molecular Weight

482.2 g/mol

IUPAC Name

(1Z)-cycloocta-1,5-diene;methanolate;rhodium;rhodium(2+)

InChI

InChI=1S/2C8H11.2CH3O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7H,3-6H2;2*1H3;;/q4*-1;;+2/b2*2-1-;;;;

InChI Key

QCLIAPWXUADNTR-KZXGFQSYSA-N

Isomeric SMILES

C[O-].C[O-].C1/C=C\CC[C-]=CC1.C1/C=C\CC[C-]=CC1.[Rh].[Rh+2]

Canonical SMILES

C[O-].C[O-].C1CC=[C-]CCC=C1.C1CC=[C-]CCC=C1.[Rh].[Rh+2]

Origin of Product

United States

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